Enzymatic Target Divergence: 4,5-Diamino-2-thiouracil Displays Distinct Inhibition Profile Relative to 6-Substituted Thiouracil NOS Inhibitors
4,5-Diamino-2-thiouracil exhibits a fundamentally distinct enzyme inhibition profile compared to 6-substituted thiouracils. While 6-propyl-2-thiouracil and 6-methyl-2-thiouracil act as competitive inhibitors of neuronal nitric oxide synthase (nNOS) with Kᵢ values of 14–60 µM, 4,5-diamino-2-thiouracil demonstrates no significant NOS inhibitory activity but instead inhibits dihydroorotate dehydrogenase (DHODH) with an IC50 of 282.0 nM in mouse enzyme assays [1][2]. This target divergence demonstrates that the 4,5-diamino substitution pattern redirects biological activity away from NOS and toward pyrimidine biosynthesis pathways [1].
| Evidence Dimension | Enzyme inhibition target specificity |
|---|---|
| Target Compound Data | IC50 = 282.0 nM (mouse DHODH); NOS inhibition: not significantly active |
| Comparator Or Baseline | 6-propyl-2-thiouracil: Kᵢ = 14–60 µM (neuronal NOS); 6-methyl-2-thiouracil: Kᵢ = 14–60 µM (neuronal NOS) |
| Quantified Difference | Target shift from NOS (inactive for 4,5-diamino) to DHODH (IC50 = 282 nM); 6-substituted analogs active on NOS at micromolar Kᵢ |
| Conditions | Mouse dihydroorotate dehydrogenase enzyme assay (TargetMine ChEMBL entry CHEMBL139937); neuronal NOS competitive inhibition assay (Palumbo et al., 2001) |
Why This Matters
Researchers investigating pyrimidine biosynthesis or DHODH inhibition cannot substitute 6-substituted thiouracils for 4,5-diamino-2-thiouracil due to fundamental target divergence.
- [1] Palumbo A, d'Ischia M, Cioffi FA. Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors. Biochem Biophys Res Commun. 2001;282(3):793-797. doi:10.1006/bbrc.2001.4640 View Source
- [2] TargetMine. Activity Data: CHEMBL139937 — Inhibitory concentration on dihydroorotate dehydrogenase (mouse). IC50 = 282.0 nM. View Source
